molecular formula C25H25N3O2S B3557928 N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2,2-diphenylacetamide

N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2,2-diphenylacetamide

Cat. No. B3557928
M. Wt: 431.6 g/mol
InChI Key: DUZPTCJWGDIBTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is an amide with a morpholine ring and phenyl groups. Morpholine is a common moiety in pharmaceuticals and other biologically active compounds due to its polarity and ability to participate in hydrogen bonding . The presence of the phenyl groups could potentially contribute to the compound’s lipophilicity, which could affect its absorption and distribution in the body .


Molecular Structure Analysis

Again, without specific information, I can only provide a general analysis. The compound likely has a complex 3D structure due to the presence of the morpholine ring and multiple phenyl groups. The electronic structure of the compound could be analyzed using quantum mechanical calculations .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the amide bond could be hydrolyzed under acidic or basic conditions. The compound could also potentially undergo electrophilic aromatic substitution reactions on the phenyl rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the morpholine ring could increase the compound’s solubility in water, while the phenyl groups could increase its lipophilicity .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Compounds with similar structures are often kinase inhibitors, which work by binding to the ATP-binding site of kinases and preventing phosphorylation .

Future Directions

The future directions for this compound would depend on its biological activity. If it shows promising activity in preclinical studies, it could be further optimized and eventually tested in clinical trials .

properties

IUPAC Name

N-[(4-morpholin-4-ylphenyl)carbamothioyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S/c29-24(23(19-7-3-1-4-8-19)20-9-5-2-6-10-20)27-25(31)26-21-11-13-22(14-12-21)28-15-17-30-18-16-28/h1-14,23H,15-18H2,(H2,26,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZPTCJWGDIBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=S)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2,2-diphenylacetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2,2-diphenylacetamide
Reactant of Route 3
Reactant of Route 3
N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2,2-diphenylacetamide
Reactant of Route 4
N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2,2-diphenylacetamide
Reactant of Route 5
N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2,2-diphenylacetamide
Reactant of Route 6
N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2,2-diphenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.